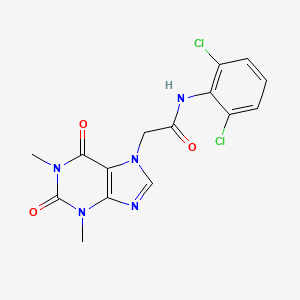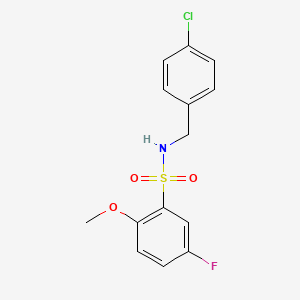![molecular formula C20H22N2O2 B4446216 1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
1-[4-(4-morpholinylmethyl)benzoyl]indoline
Vue d'ensemble
Description
1-[4-(4-morpholinylmethyl)benzoyl]indoline, also known as Ro 31-8220, is a synthetic compound that belongs to the benzoylindole class of compounds. It was first synthesized in the 1990s and has since been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. In
Mécanisme D'action
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been shown to have anti-inflammatory effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is also relatively easy to synthesize and has a long shelf life. However, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has some limitations for lab experiments. It is not suitable for in vivo experiments due to its poor bioavailability and toxicity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 also has some off-target effects, which may complicate the interpretation of results.
Orientations Futures
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several potential future directions for scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220. Another area of interest is the identification of PKC substrates and the role of PKC in various cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 may also have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
Conclusion
In conclusion, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is a synthetic compound that has been widely used in scientific research as a potent inhibitor of PKC activity. It has several advantages for lab experiments, including its potency and selectivity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has various biochemical and physiological effects and has therapeutic potential in various diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
Applications De Recherche Scientifique
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been widely used in scientific research as a potent inhibitor of PKC activity. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been used as a tool to study the role of PKC in cellular processes and to identify PKC substrates.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-10-9-17-3-1-2-4-19(17)22)18-7-5-16(6-8-18)15-21-11-13-24-14-12-21/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOJQARFBQKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)
![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)